Ethyl 2-(3-methylpiperidin-3-yl)acetate
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Overview
Description
Ethyl 2-(3-methylpiperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylpiperidin-3-yl)acetate typically involves the reaction of 3-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-(3-methylpiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(3-methylpiperidin-3-yl)acetate can be compared with other piperidine derivatives:
Ethyl 2-(3-piperidinyl)acetate: Lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its applications and mechanisms of action will likely uncover even more uses for this compound.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(3-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(2)5-4-6-11-8-10/h11H,3-8H2,1-2H3 |
InChI Key |
OCBFJPXJCBTLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCNC1)C |
Origin of Product |
United States |
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